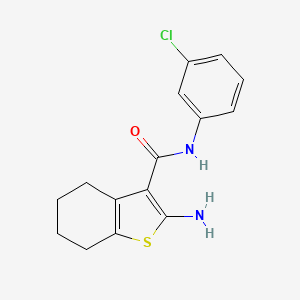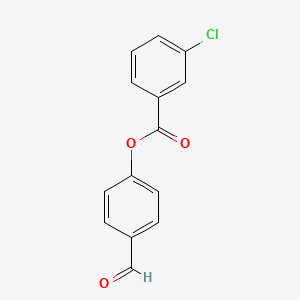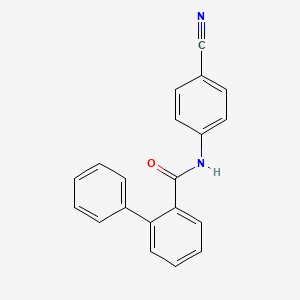![molecular formula C21H24N2O2 B5868682 3-(4-isopropylphenyl)-N-[4-(propionylamino)phenyl]acrylamide](/img/structure/B5868682.png)
3-(4-isopropylphenyl)-N-[4-(propionylamino)phenyl]acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-isopropylphenyl)-N-[4-(propionylamino)phenyl]acrylamide is a synthetic compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as IPA-3 and is widely used in various scientific studies.
Mecanismo De Acción
The mechanism of action of IPA-3 involves the inhibition of Akt activity. Akt is a serine/threonine protein kinase that plays a crucial role in various cellular processes. IPA-3 binds to the PH domain of Akt, which prevents its translocation to the plasma membrane and subsequent activation. This results in the inhibition of downstream signaling pathways that are involved in cell growth and survival.
Biochemical and Physiological Effects:
IPA-3 has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit tumor growth, and reduce inflammation. Furthermore, IPA-3 has been shown to have neuroprotective effects and can potentially be used to treat neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of IPA-3 is its specificity towards Akt inhibition. This allows for the study of Akt-dependent signaling pathways without affecting other cellular processes. However, one of the limitations of IPA-3 is its potential toxicity at high concentrations. Careful dosing and monitoring are necessary for its use in lab experiments.
Direcciones Futuras
There are several future directions for IPA-3 research. One potential application is its use in combination therapy for cancer treatment. IPA-3 has been shown to enhance the efficacy of chemotherapy drugs in cancer cells. Furthermore, the development of more potent and selective Akt inhibitors based on the structure of IPA-3 is an area of active research. Finally, the potential use of IPA-3 in the treatment of neurodegenerative diseases is an area of interest that requires further investigation.
Conclusion:
In conclusion, IPA-3 is a synthetic compound that has gained significant attention in scientific research due to its unique properties. Its specificity towards Akt inhibition allows for the study of Akt-dependent signaling pathways without affecting other cellular processes. IPA-3 has potential therapeutic applications in cancer treatment, inflammatory diseases, and neurodegenerative diseases. However, careful dosing and monitoring are necessary for its use in lab experiments. The development of more potent and selective Akt inhibitors based on the structure of IPA-3 is an area of active research.
Métodos De Síntesis
The synthesis of IPA-3 involves the reaction of 4-isopropylphenylboronic acid and 4-(propionylamino)phenylboronic acid with acryloyl chloride in the presence of a palladium catalyst. This reaction results in the formation of IPA-3 in high yield.
Aplicaciones Científicas De Investigación
IPA-3 has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of the protein kinase Akt, which is involved in various cellular processes such as cell growth, proliferation, and survival. IPA-3 has been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Furthermore, IPA-3 has been shown to have anti-inflammatory properties and can potentially be used to treat inflammatory diseases.
Propiedades
IUPAC Name |
(E)-N-[4-(propanoylamino)phenyl]-3-(4-propan-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-4-20(24)22-18-10-12-19(13-11-18)23-21(25)14-7-16-5-8-17(9-6-16)15(2)3/h5-15H,4H2,1-3H3,(H,22,24)(H,23,25)/b14-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBKVEUCPWXHSBF-VGOFMYFVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[4-(propanoylamino)phenyl]-3-[4-(propan-2-yl)phenyl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(carboxymethyl)sulfinyl]benzoic acid](/img/structure/B5868608.png)

![2-ethoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5868614.png)

![4-[3-(4-fluorophenyl)acryloyl]morpholine](/img/structure/B5868625.png)
![1-[(4-chloro-2-nitrophenoxy)acetyl]pyrrolidine](/img/structure/B5868630.png)
![1,3-diethyl-5-[(5-nitro-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5868637.png)



![N-(3,4-dimethoxyphenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea](/img/structure/B5868664.png)
![N-[3-(methylthio)phenyl]-3-phenylacrylamide](/img/structure/B5868670.png)

